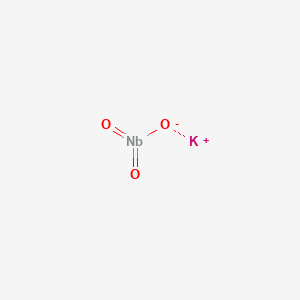
potassium;oxido(dioxo)niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium niobate can be synthesized through various methods. One common approach is the solvothermal synthesis, where niobium chloride is dissolved in benzyl alcohol, forming octahedral [NbCl₆−xO] complexes through the exchange of chloride ligands. Heating the solution results in polymerization, leading to the formation of nucleation clusters with the ReO₃ type structure, which eventually grow into potassium niobate nanoparticles .
Another method involves the use of niobium hydroxide as a niobium source and oxalate as a complexing agent. The process includes dissolving niobium hydroxide powder in an oxalate solution, followed by the addition of potassium carbonate, oxide, or hydroxide. The solution is then dried, precalcined, and calcined to obtain potassium niobate powder .
Industrial Production Methods
Industrial production of potassium niobate often involves high-temperature solid-state reactions. Niobium pentoxide and potassium carbonate are mixed and heated to high temperatures to form potassium niobate. This method is widely used due to its simplicity and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Potassium niobate undergoes various chemical reactions, including:
Oxidation: Potassium niobate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Potassium niobate can undergo substitution reactions where potassium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cationic salts for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various niobium oxides and substituted niobates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Potassium niobate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which potassium niobate exerts its effects involves its interaction with various molecular targets and pathways. For example, in catalysis, potassium niobate acts as a catalyst by providing active sites for the reaction to occur, thereby increasing the reaction rate. In biological applications, its nanoparticles can interact with cellular components, facilitating imaging or drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to potassium niobate include:
Sodium niobate (NaNbO₃): Similar in structure and properties but with sodium instead of potassium.
Lithium niobate (LiNbO₃): Known for its excellent piezoelectric and electro-optic properties.
Calcium niobate (CaNb₂O₆): Used in various electronic applications.
Uniqueness
Potassium niobate is unique due to its large nonlinear optical coefficients, making it ideal for applications in wavelength conversion and optical parametric oscillators. Its lead-free nature also makes it an environmentally friendly alternative to lead-based piezoelectric materials .
Propiedades
Fórmula molecular |
KNbO3 |
|---|---|
Peso molecular |
180.003 g/mol |
Nombre IUPAC |
potassium;oxido(dioxo)niobium |
InChI |
InChI=1S/K.Nb.3O/q+1;;;;-1 |
Clave InChI |
UKDIAJWKFXFVFG-UHFFFAOYSA-N |
SMILES canónico |
[O-][Nb](=O)=O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)
![1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B12509160.png)
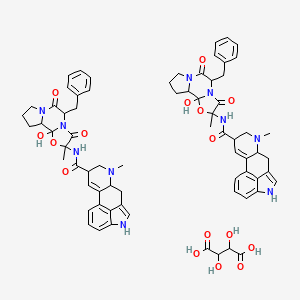
![2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)

![Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12509178.png)

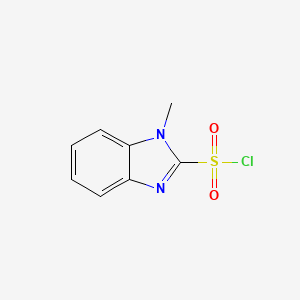
![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)
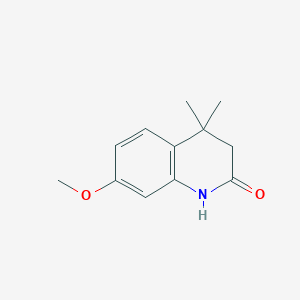

![4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide](/img/structure/B12509222.png)
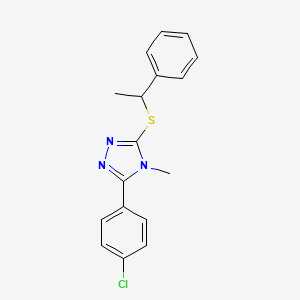
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
